REACTION_CXSMILES
|
[C:1]([C:3]([C:6]1[CH:7]=[C:8]([CH:22]=[CH:23][CH:24]=1)[C:9]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[C:14]([N+:19]([O-])=O)[CH:13]=1)=[O:10])([CH3:5])[CH3:4])#[N:2].CC(O)=O>C1COCC1.[Zn]>[NH2:19][C:14]1[CH:13]=[C:12]([NH:11][C:9](=[O:10])[C:8]2[CH:22]=[CH:23][CH:24]=[C:6]([C:3]([C:1]#[N:2])([CH3:5])[CH3:4])[CH:7]=2)[CH:17]=[CH:16][C:15]=1[CH3:18]
|
Name
|
3-(2-cyanopropan-2-yl)-N-(4-methyl-3-nitrophenyl)benzamide
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Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C)(C)C=1C=C(C(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])C=CC1
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
109 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 20° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by cooling with an ice bath
|
Type
|
EXTRACTION
|
Details
|
After dilution with ether the organic layer was extracted with 1N NaOH solution, water, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1C)NC(C1=CC(=CC=C1)C(C)(C)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.7 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |